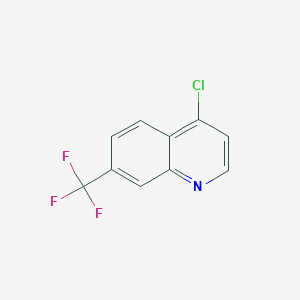

4-Chloro-7-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRQVSZVVAKRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188170 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346-55-4 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 346-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline (CAS 346-55-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-(trifluoromethyl)quinoline, with CAS number 346-55-4, is a crucial synthetic intermediate in the field of medicinal chemistry. While not known to be naturally occurring or biologically active itself, its strategic importance lies in its role as a versatile building block for a variety of pharmacologically active compounds.[1] The presence of a trifluoromethyl group at the 7-position often enhances metabolic stability and lipophilicity, while the reactive chlorine atom at the 4-position allows for straightforward nucleophilic substitution. This enables the synthesis of diverse libraries of substituted quinolines, particularly 4-aminoquinoline derivatives, which have shown significant promise as anticancer and antiparasitic agents.[1] This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its applications in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1] It is soluble in solvents like chloroform.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 346-55-4 | |

| Molecular Formula | C₁₀H₅ClF₃N | |

| Molecular Weight | 231.60 g/mol | |

| Melting Point | 69-71 °C | |

| Assay | ≥98% | |

| Solubility | Chloroform (25 mg/mL) | |

| EC Number | 206-471-0 | |

| MDL Number | MFCD00006775 | |

| InChI Key | LLRQVSZVVAKRJA-UHFFFAOYSA-N | |

| SMILES String | FC(F)(F)c1ccc2c(Cl)ccnc2c1 |

Synthesis and Reaction Pathways

The synthesis of this compound is typically achieved through a multi-step process, which can be generalized by the workflow illustrated below.[1] The most common route involves the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.[1]

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

While specific, optimized protocols are often proprietary, the following sections provide detailed methodologies adapted from established procedures for analogous quinoline syntheses.

This procedure involves the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate and subsequent thermal cyclization.[3][4]

-

Materials:

-

3-(Trifluoromethyl)aniline

-

Diethyl ethoxymethylenemalonate

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

-

-

Procedure:

-

Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC). Ethanol is formed as a byproduct and can be removed under reduced pressure.[5]

-

Thermal Cyclization: In a separate flask equipped with a reflux condenser, heat the high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C.[3]

-

Slowly add the crude intermediate from the condensation step to the hot solvent. Maintain the temperature at a vigorous reflux for 30-60 minutes until the cyclization is complete (monitored by TLC).[5]

-

Isolation: Cool the reaction mixture to room temperature. The product, 4-hydroxy-7-(trifluoromethyl)quinoline, should precipitate. Add a non-polar solvent like hexane or cyclohexane to aid precipitation.[3]

-

Purification: Collect the solid product by vacuum filtration, wash with the non-polar solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.

-

This protocol describes the conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

-

Materials:

-

4-Hydroxy-7-(trifluoromethyl)quinoline

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium bicarbonate solution or ammonium hydroxide

-

-

Procedure:

-

Reaction Setup: In a fume hood, carefully add 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring in a flask equipped with a reflux condenser.

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction's completion by TLC.[3]

-

Work-up: After cooling the reaction mixture to room temperature, slowly and cautiously pour it onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with care.

-

Neutralization and Isolation: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates out of the solution.[3]

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.

-

Applications in Research and Drug Development

The primary utility of this compound is as a key intermediate for synthesizing more complex molecules with potential therapeutic value.[1] The chlorine atom at the 4-position is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the facile introduction of various side chains, most commonly amino groups, to generate 4-aminoquinoline derivatives.

Caption: General reaction scheme for the derivatization of the core compound.

Precursor for Anticancer Agents

Derivatives of this compound are widely investigated for their anticancer properties.[1] The 4-anilinoquinoline scaffold, in particular, is a known pharmacophore for kinase inhibitors.[6][7] These compounds can interfere with key signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.

-

Potential Molecular Targets:

-

Receptor Tyrosine Kinases (RTKs): Many 4-anilinoquinoline derivatives have shown inhibitory activity against RTKs such as the Epidermal Growth Factor Receptor (EGFR).[6]

-

PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth and survival, and some quinoline-based compounds are known to inhibit its components.[2]

-

Caption: Hypothesized inhibition of a generic RTK signaling pathway.

Precursor for Antiparasitic Agents

The 7-substituted-4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with chloroquine being a classic example.[8] The introduction of a trifluoromethyl group at the 7-position is a strategy explored to overcome drug resistance in parasites like Plasmodium falciparum.[1]

-

Proposed Mechanism of Action: The primary antimalarial mechanism for many quinoline drugs is the inhibition of hemozoin formation. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Quinoline-based drugs are thought to interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[8][9]

Caption: Proposed mechanism of action for quinoline-based antimalarials.

General Experimental Protocol for Derivatization

The following is a generalized procedure for the synthesis of 4-anilino-7-(trifluoromethyl)quinoline derivatives via nucleophilic aromatic substitution.[1]

-

Materials:

-

This compound

-

Substituted aniline (or other amine nucleophile)

-

Solvent (e.g., ethanol, isopropanol, acetonitrile)

-

Acid catalyst (optional, e.g., concentrated HCl or acetic acid)

-

-

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent, add the desired substituted aniline (1.0-1.2 eq). A catalytic amount of acid can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours). Monitor the reaction progress by TLC.[1]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.[1]

-

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash thoroughly after handling.

-

-

First Aid Measures:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Conclusion

This compound is a synthetic compound of significant interest to the medicinal chemistry and drug development community. Its value is derived not from any intrinsic biological activity, but from its utility as a highly versatile and reactive intermediate. The straightforward procedures for its synthesis and subsequent derivatization, particularly through nucleophilic aromatic substitution at the C4 position, provide a robust platform for the creation of novel compounds. The demonstrated efficacy of its derivatives as potent anticancer and antiparasitic agents underscores the importance of this chemical scaffold in the ongoing search for new and effective therapies. Researchers utilizing this guide are equipped with the fundamental chemical data, synthetic protocols, and biological context necessary to leverage this compound in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-7-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-7-(trifluoromethyl)quinoline (CAS No: 346-55-4), a crucial building block in medicinal chemistry. While experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data are not widely available in public databases, this document presents a combination of experimental mass spectrometry data and well-established predictive data for NMR and IR spectroscopy. The methodologies detailed herein are standard protocols for the structural elucidation of solid organic compounds.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound.

Mass Spectrometry (Electron Ionization)

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of a chlorine atom. The fragmentation pattern is consistent with the stable quinoline core. The experimental data compiled by the NIST Mass Spectrometry Data Center is summarized below.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Predicted Fragment |

| 233 | 33 | [M+2]⁺ (³⁷Cl isotope) |

| 231 | 100 | [M]⁺ (³⁵Cl isotope) |

| 196 | 85 | [M-Cl]⁺ |

| 167 | 20 | [M-Cl-HCN]⁺ or [M-Cl-NCH]⁺ |

Note: The molecular weight of this compound is 231.60 g/mol .

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would display signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing effects of the chlorine and trifluoromethyl groups will cause downfield shifts of adjacent protons.

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.9 - 9.1 | d | ~4.5 | H-2 |

| 8.3 - 8.5 | d | ~9.0 | H-5 |

| 8.2 - 8.4 | s | - | H-8 |

| 7.7 - 7.9 | dd | ~9.0, ~2.0 | H-6 |

| 7.5 - 7.7 | d | ~4.5 | H-3 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and concentration.

Predicted ¹³C NMR Spectroscopy

The predicted proton-decoupled ¹³C NMR spectrum will show 10 distinct signals for the carbon atoms of the quinoline ring system. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 152.0 - 154.0 | C-2 |

| 150.0 - 152.0 | C-4 |

| 148.0 - 150.0 | C-8a |

| 133.0 - 135.0 (q) | C-7 |

| 128.0 - 130.0 | C-5 |

| 126.0 - 128.0 | C-8 |

| 125.0 - 127.0 (q, ¹JCF ≈ 272 Hz) | -CF₃ |

| 124.0 - 126.0 | C-4a |

| 122.0 - 124.0 | C-6 |

| 119.0 - 121.0 | C-3 |

Note: These are estimated values. The trifluoromethyl carbon signal will be split into a quartet with a large coupling constant.

Predicted ¹⁹F NMR Spectroscopy

Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an excellent tool for characterizing fluorinated compounds.[2] For this compound, a single, sharp signal is expected.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| -60 to -65 | Ar-CF₃ |

Note: Referenced against CFCl₃ (δ = 0 ppm). The chemical shift of an aromatic trifluoromethyl group typically falls in this range.[3][4]

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic system and the carbon-halogen bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1610 - 1580 | Aromatic C=C and C=N ring stretching |

| 1500 - 1400 | Aromatic C=C ring stretching |

| 1350 - 1150 | C-F stretching (strong) |

| 850 - 750 | C-Cl stretching |

| 900 - 675 | Aromatic C-H out-of-plane bending |

Note: Based on characteristic frequencies for substituted quinolines and aromatic compounds.[5][6]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition : A standard single-pulse experiment is performed on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 16 to 64 scans to ensure an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer acquisition time are required. A spectral width of ~250 ppm is used.

-

¹⁹F NMR Acquisition : A standard single-pulse experiment with proton decoupling is employed. A spectral width sufficient to cover the range of organofluorine compounds (e.g., -250 to 50 ppm) is used. CFCl₃ is used as an external or internal reference (δ = 0.00 ppm).

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film) : A small amount of the solid sample (~5 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[5]

-

A drop of this solution is applied to a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]

-

Data Acquisition : A background spectrum of the clean, empty sample compartment is first recorded. The salt plate with the sample film is then placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of the sample (e.g., in methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization : Electron Ionization (EI) is employed. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a radical cation (molecular ion).[7]

-

Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[7]

-

Detection : Ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a pure chemical compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline(91-22-5) IR Spectrum [m.chemicalbook.com]

- 3. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 4. This compound [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. This compound [webbook.nist.gov]

An In-depth Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-7-(trifluoromethyl)quinoline, a key building block in medicinal chemistry. This document details its synthesis, physicochemical and spectroscopic properties, and its significant role as a precursor for developing novel therapeutic agents, particularly in the realm of oncology.

Core Properties of this compound

This compound is a solid, crystalline powder, typically appearing white to light yellow.[1] Its chemical structure combines a quinoline core with a reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 7-position. This unique combination of functional groups makes it a highly versatile intermediate for chemical synthesis. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, which can improve their pharmacological properties.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 346-55-4 | |

| Molecular Formula | C₁₀H₅ClF₃N | |

| Molecular Weight | 231.60 g/mol | |

| Melting Point | 69-71 °C | |

| Solubility | Soluble in chloroform (25 mg/mL) | |

| Appearance | White to light yellow crystalline powder | [1] |

| ¹H NMR (CDCl₃, est.) | δ 8.8 (d, H-2), 8.1 (d, H-8), 8.0 (d, H-5), 7.5 (dd, H-6), 7.1 (d, H-3) | |

| ¹³C NMR (CDCl₃, est.) | δ 151, 149, 147, 137, 128, 124, 120, 109 | |

| IR Spectrum | Data available from NIST | [2] |

| Mass Spectrum (EI) | Data available from NIST | [2] |

Note: ¹H and ¹³C NMR data are estimated based on spectral data for the closely related compound 4-azido-7-chloroquinoline and general principles of NMR spectroscopy.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulations.[1][4]

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction) [4]

-

Combine 3-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in a round-bottom flask.

-

Heat the mixture at 125 °C for 1-2 hours, during which the byproduct ethanol will distill off.

-

In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.

-

Slowly and carefully add the reaction mixture from the first step to the hot Dowtherm A.

-

Maintain the temperature until the cyclization is complete, monitored by TLC.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.

-

Typical Yield: ~90%

-

Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (Saponification) [4]

-

Suspend Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Typical Yield: High

-

Step 3: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline (Decarboxylation) [4]

-

Suspend 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) in Dowtherm A.

-

Heat the mixture to 250-260 °C with stirring.

-

Maintain the temperature until the evolution of carbon dioxide ceases (typically 1-2 hours).

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Collect the solid by vacuum filtration, wash with hexane, and dry under vacuum.

-

Typical Yield: High

-

Step 4: Synthesis of this compound (Chlorination) [4]

-

Carefully add 4-Hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

-

Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

-

Typical Yield: >90%

-

Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a versatile building block.[1] The chlorine atom at the 4-position is an excellent leaving group, making it highly susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups and side chains, leading to the synthesis of diverse compound libraries for biological screening.[1]

Precursor for Anticancer Agents

This quinoline derivative is a key intermediate in the synthesis of compounds with potential anticancer activity.[1] It is frequently used to prepare novel 4-aminoquinoline derivatives, which have been investigated as inhibitors of various protein kinases and as antiproliferative agents.[1][5]

General Procedure for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives: [1]

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile), add the desired substituted aniline (1.0-1.2 eq).

-

A catalytic amount of an acid (e.g., concentrated HCl or acetic acid) is often added to facilitate the reaction.

-

Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is often collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.

Inhibition of Kinase Signaling Pathways

Derivatives of this compound have been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[6][7] For instance, quinoline-based compounds have been designed to target the PI3K/Akt/mTOR and EGFR signaling pathways, which are critical for cell proliferation, survival, and angiogenesis.[8][9]

Biological Activity of Derivatives

The following table summarizes the in vitro antiproliferative activities of some 4-anilinoquinoline derivatives, showcasing the potential of this scaffold in developing potent anticancer agents.

| Compound ID | Quinoline Substitution | Aniline Substitution | Cell Line | IC₅₀ (µM) | Source |

| 1f | 7-Fluoro | 4-Isopropyl | BGC823 | 4.65 | [10] |

| 2i | 8-Methoxy | 4-Isopropyl | HeLa | 7.15 | [10] |

| Gefitinib | - | - | BGC823 | 19.27 | [10] |

| Gefitinib | - | - | HeLa | 17.12 | [10] |

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its straightforward multi-step synthesis and the reactivity of the 4-chloro substituent provide a robust platform for the generation of diverse molecular libraries. The demonstrated antiproliferative activity of its derivatives, particularly as kinase inhibitors, underscores its importance in the ongoing search for novel and effective cancer therapeutics. This guide provides foundational knowledge and practical protocols to aid researchers in leveraging the potential of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. ijmphs.com [ijmphs.com]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Keystone in the Modern Medicinal Chemistry of Quinoline Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold represents a powerful and widely utilized approach in contemporary drug discovery. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in modulating the physicochemical properties, biological activities, and therapeutic potential of quinoline-based compounds. By leveraging its unique electronic and steric characteristics, the CF₃ group has been instrumental in the development of a new generation of quinoline derivatives with enhanced efficacy and improved pharmacokinetic profiles.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group profoundly alters the fundamental physicochemical properties of the parent quinoline molecule. These modifications are critical in optimizing a compound's behavior in biological systems, from target binding to metabolic stability.

Electronic Effects and Acidity/Basicity (pKa)

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[1][2] This property significantly influences the electron density of the quinoline ring system. As a weak base, the basicity of the quinoline nitrogen can be attenuated by the presence of a CF₃ group. This is reflected in the pKa of the conjugate acid; a lower pKa value indicates reduced basicity. For instance, the predicted pKa of 7-(trifluoromethyl)quinoline is 2.55, which is lower than that of unsubstituted quinoline (approximately 4.9).[3] This modulation of basicity can be crucial for optimizing interactions with biological targets and for controlling the ionization state of the molecule at physiological pH.

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule.[4][5] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier, thereby improving its bioavailability and access to intracellular targets.[6] For example, 6-(trifluoromethyl)quinoline has a reported LogP value of 3.25.[3]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[7] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes that are responsible for the metabolism of many drugs. By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, the in vivo half-life of a drug can be extended, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of trifluoromethyl-substituted quinoline compounds, providing a basis for comparison of their physicochemical and biological properties.

Table 1: Physicochemical Properties of Selected Trifluoromethyl-Substituted Quinolines

| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | LogP |

| 2-(Trifluoromethyl)quinoline | 2-CF₃ | 58-62[3] | - | - | - |

| 6-(Trifluoromethyl)quinoline | 6-CF₃ | - | - | - | 3.25[3] |

| 7-(Trifluoromethyl)quinoline | 7-CF₃ | 65-67[3] | 236.6 (at 762 Torr)[3] | 2.55[3] | - |

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Table 2: In Vitro Anticancer Activity of Selected Trifluoromethyl-Substituted Quinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline | c-Met dependent cell lines | < 1.0 (as part of a series) | [10] |

| Quinoline derivative 50 | EGFR receptor | 0.12 ± 0.05 | [8] |

| Quinoline derivative 51 | DLD1 (colorectal) | 31.80 (nM) | [8] |

| Quinoline derivative 52 | DLD1 (colorectal) | 37.07 (nM) | [8] |

| Quinoline derivative 53 | DLD1 (colorectal) | 42.52 (nM) | [8] |

| PQQ (6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine) | mTOR | 64 (nM) | [11] |

| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinoline derivative | MCF-7 (breast) | Moderately active | [12] |

Table 3: In Vitro Antimalarial Activity of Selected Trifluoromethyl-Substituted Quinoline Derivatives

| Compound | Plasmodium falciparum Strain | IC₅₀ (µg/mL) | Reference |

| 2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone | D10 (chloroquine-sensitive) | 4.8 | [13] |

| 2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 | [13] |

Biological Activities and Signaling Pathways

The incorporation of trifluoromethyl groups has been a key strategy in the development of quinoline-based compounds targeting a range of diseases, most notably cancer and malaria.

Anticancer Activity

Trifluoromethylated quinolines have demonstrated potent anticancer activity through the inhibition of various signaling pathways crucial for tumor growth, proliferation, and survival.[8][14] Key targets include receptor tyrosine kinases such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), as well as the downstream PI3K/Akt/mTOR pathway.[1][8]

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in the progression of numerous cancers. Several trifluoromethylated quinoline derivatives have been developed as potent c-Met inhibitors.[10] The trifluoromethyl group often occupies a hydrophobic pocket in the kinase domain, contributing to the high binding affinity and selectivity of these inhibitors.[8]

Caption: c-Met signaling pathway and the point of inhibition by trifluoromethylated quinoline compounds.

The epidermal growth factor receptor (EGFR) is another key receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK and PI3K/Akt pathways, leading to cell proliferation.[8] Overexpression or mutation of EGFR is common in many cancers. Quinoline derivatives, including those with trifluoromethyl groups, have been designed as EGFR inhibitors, often competing with ATP for binding to the kinase domain.[8][13]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of new series of hexahydroquinoline and fused quinoline derivatives as potent inhibitors of wild-type EGFR and mutant EGFR (L858R and T790M) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Versatile Building Block: A Technical Guide to 4-Chloro-7-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-7-(trifluoromethyl)quinoline, a key synthetic intermediate in medicinal chemistry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and explores its significant role as a scaffold in the development of therapeutic agents. Particular emphasis is placed on its application in the synthesis of novel anticancer and antiparasitic drug candidates, supported by quantitative biological activity data.

Introduction

This compound is a halogenated quinoline derivative of significant interest in the field of drug discovery and development. The quinoline scaffold itself is a "privileged structure," forming the core of numerous biologically active compounds. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. Furthermore, the trifluoromethyl group at the 7-position often enhances the metabolic stability, lipophilicity, and binding affinity of the final drug molecule, making this a highly valuable building block for medicinal chemists. This guide serves as an in-depth resource for researchers utilizing this compound in their synthetic endeavors.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 346-55-4 | [1] |

| Molecular Formula | C₁₀H₅ClF₃N | [1] |

| Molecular Weight | 231.60 g/mol | [1] |

| Melting Point | 69-71 °C | [1] |

| Boiling Point | 265.5 ± 35.0 °C (at 760 mmHg) | [1] |

| Solubility | Soluble in chloroform (25 mg/mL) | |

| Appearance | White to light yellow crystalline powder | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is not known to occur naturally.[1] The most common and established route involves the Gould-Jacobs reaction to construct the quinoline core, followed by a chlorination step.[1]

Experimental Protocol: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline (Gould-Jacobs Reaction)

This protocol is adapted from established methodologies for quinoline synthesis.

Materials:

-

3-(Trifluoromethyl)aniline

-

Diethyl ethoxymethylenemalonate

-

Dowtherm A (or diphenyl ether)

-

10% Aqueous sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Hexane

Procedure:

-

Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.

-

Cyclization: Dissolve the crude intermediate in a high-boiling solvent such as Dowtherm A. Heat the solution to reflux (approximately 250 °C) for 30-60 minutes. The product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, will precipitate from the hot solution. Allow the mixture to cool, then add hexane to facilitate further precipitation. Collect the solid by vacuum filtration and wash with hexane.

-

Saponification: Suspend the collected ethyl ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours). Cool the reaction mixture to room temperature.

-

Acidification: Acidify the cooled solution with concentrated hydrochloric acid to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

-

Decarboxylation: Place the dried carboxylic acid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases. The resulting crude 4-hydroxy-7-(trifluoromethyl)quinoline can be purified by recrystallization.

Experimental Protocol: Chlorination of 4-Hydroxy-7-(trifluoromethyl)quinoline

Materials:

-

4-Hydroxy-7-(trifluoromethyl)quinoline

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium bicarbonate solution or ammonium hydroxide

Procedure:

-

In a fume hood, carefully add 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Key Reactions: Nucleophilic Aromatic Substitution

The primary utility of this compound in synthetic chemistry lies in the reactivity of the C4-chloro group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the introduction of a wide variety of substituents, particularly nitrogen-based nucleophiles, to generate libraries of compounds for biological screening.

Experimental Protocol: General Procedure for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

Materials:

-

This compound

-

Substituted aniline

-

Ethanol (or isopropanol, acetonitrile)

-

Concentrated HCl or acetic acid (catalytic amount)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired substituted aniline (1.0-1.2 eq).

-

Catalysis: Add a catalytic amount of an acid (e.g., concentrated HCl or acetic acid) to the reaction mixture.

-

Heating: Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.

Spectroscopic Data

The structural confirmation of this compound is achieved through standard spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | Expected signals in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would be consistent with a 4,7-disubstituted quinoline ring system. |

| ¹³C NMR (CDCl₃) | Expected signals for the ten carbon atoms of the quinoline core, including a signal for the carbon bearing the trifluoromethyl group (quartet due to C-F coupling). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 231, with a characteristic isotopic pattern for a monochlorinated compound (M+2 peak at approximately 33% of the M⁺ peak intensity).[2] |

| Infrared (IR) | Characteristic absorption bands for C=C and C=N stretching of the aromatic quinoline ring, and strong C-F stretching bands. |

Applications in Drug Discovery

This compound is a cornerstone building block for the synthesis of a diverse range of biologically active molecules. The 4-aminoquinoline scaffold derived from this intermediate is a well-established pharmacophore in various therapeutic areas.

Anticancer Agents

A significant number of studies have focused on the synthesis of 4-anilinoquinoline derivatives from this compound as potential anticancer agents. These compounds often act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.

Table of Anticancer Activity of 4-Amino-7-(trifluoromethyl)quinoline Derivatives

| Compound | R-Group on 4-Amino | Cell Line | IC₅₀ (µM) | Reference |

| 1 | -N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 12.85 | [3] |

| 2 | 4-Fluorophenyl | HeLa | >20 | [4] |

| 3 | 4-Methylphenyl | BGC823 | 15.34 | [4] |

| 4 | 4-Methoxyphenyl | HeLa | >20 | [4] |

Note: The IC₅₀ values are indicative of the potential of this scaffold and vary depending on the specific cell line and the nature of the substituent.

Antiparasitic Agents

The 4-aminoquinoline core is famously present in the antimalarial drug chloroquine. Consequently, this compound has been extensively used to synthesize novel analogs with activity against parasitic diseases, including malaria and trypanosomiasis. The trifluoromethyl group can help overcome drug resistance mechanisms.

Table of Antimalarial Activity of 4-Amino-7-(trifluoromethyl)quinoline Derivatives

| Compound | Side Chain at 4-position | P. falciparum Strain | IC₅₀ (nM) | Reference |

| 5 | N-methyl-N-(aryl)alkylamine | 3D7 (CQ-sensitive) | <500 | [5][6] |

| 6 | N-methyl-N-(aryl)alkylamine | K1 (CQ-resistant) | <500 | [5][6] |

| 7 | Trifluoromethyltriazoline side chain | Pf3D7 (CQ-sensitive) | 4-20 | [7] |

| 8 | Trifluoromethyltriazoline side chain | PfK1 (CQ-resistant) | 120-450 | [7] |

Note: The data highlights the potent activity of derivatives against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is an irritant to the skin, eyes, and respiratory system. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile synthetic building block in modern medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the 4-chloro position make it an ideal starting material for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent anticancer and antiparasitic agents underscores its importance and ensures its continued use in the quest for novel therapeutics. This guide provides the foundational knowledge and practical protocols to effectively utilize this key intermediate in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from 4-Chloro-7-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, prominently featured in a variety of therapeutic agents.[1] Notably, derivatives of this class, such as chloroquine, have been mainstays in the treatment of malaria.[2] The introduction of a trifluoromethyl group at the 7-position of the quinoline ring has been shown to modulate the electronic properties and biological activity of these compounds, often enhancing their efficacy and overcoming drug resistance.[3]

4-Chloro-7-(trifluoromethyl)quinoline is a key starting material for the synthesis of these derivatives, allowing for the introduction of diverse functionalities at the 4-position through nucleophilic aromatic substitution (SNAr).[4][5] This document provides detailed protocols for the synthesis of 4-aminoquinoline derivatives from this compound using conventional heating, microwave-assisted methods, and an advanced palladium-catalyzed approach.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 346-55-4 |

| Molecular Formula | C₁₀H₅ClF₃N |

| Molecular Weight | 231.60 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 69-71 °C |

Synthetic Methodologies

The primary route for the synthesis of 4-amino-7-(trifluoromethyl)quinoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position is displaced by a primary or secondary amine.

General Reaction Scheme

Caption: General reaction for the synthesis of 4-aminoquinoline derivatives.

Experimental Protocols

Protocol 1: Conventional Heating Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

This protocol is suitable for the reaction of this compound with various substituted anilines.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, 4-methoxyaniline)

-

Ethanol (or isopropanol, acetonitrile)

-

Concentrated HCl (catalytic amount, optional)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F254)

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add the substituted aniline (1.0-1.2 eq).[4]

-

Optionally, add a catalytic amount of concentrated HCl to facilitate the reaction.[4]

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the crude product by filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]

Protocol 2: Microwave-Assisted Synthesis of 4-Alkylamino-7-(trifluoromethyl)quinoline Derivatives

This protocol offers a rapid and efficient method for the synthesis of 4-aminoquinoline derivatives, particularly with alkylamines.

Materials:

-

This compound

-

Primary or secondary alkylamine (e.g., N,N-dimethylethane-1,2-diamine)

-

Phenol (as a fusion promoter)

-

Microwave reactor with sealed vessels

-

Magnetic stirrer

-

Standard laboratory glassware for work-up

-

Dichloromethane

-

5% aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), the desired alkylamine (1.5 eq), and phenol (2.0 eq).[7]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture with a power of 50 W at a temperature of 145 °C for 30 minutes.[7]

-

After the reaction is complete, cool the vial to room temperature.

-

Take up the reaction mixture in dichloromethane.

-

Wash the organic layer with 5% aqueous NaHCO₃, followed by water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting residue can be further purified by column chromatography if necessary.

Protocol 3: Advanced Method - Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to a broad range of amines with this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., K₂CO₃)

-

Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

-

Schlenk flask or other reaction vessel suitable for inert atmosphere reactions

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), the phosphine ligand (e.g., SPhos, 0.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).[6]

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a solution of this compound (1.0 eq) in the anhydrous, deoxygenated solvent.

-

Add the amine (1.2 eq) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of various 4-amino-7-(trifluoromethyl)quinoline derivatives.

| Amine Nucleophile | Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Conventional | Ethanol | DIPEA | 78 | 6 | 85 |

| Benzylamine | Buchwald-Hartwig | Toluene | - | 100 | 12-24 | Variable |

| N-methyl-N-phenylethane-1,2-diamine | Microwave | Phenol | - | 145 | 0.5 | 60 |

| N,N-dimethylethane-1,2-diamine | Conventional | Neat | - | 120-130 | 6-8 | Not specified |

| Butylamine | Conventional | Neat | - | 120-130 | 6 | Not specified |

Note: Yields are representative and may vary based on specific substrate and reaction conditions.[6][7]

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Putative Antimalarial Mechanism of Action

Caption: Inhibition of heme polymerization by 4-aminoquinoline derivatives.

References

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-7-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.[2] The 7-(trifluoromethyl)quinoline scaffold is of significant interest in drug discovery, with derivatives exhibiting a range of biological activities. The targeted functionalization of this scaffold via Suzuki-Miyaura coupling of 4-Chloro-7-(trifluoromethyl)quinoline with various boronic acids or esters provides a versatile route to novel molecular entities.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the chloro-substituent, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound), followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3][4]

Experimental Protocol: Synthesis of 4-Aryl-7-(trifluoromethyl)quinoline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand)

-

Ligand (if using a simple palladium salt, e.g., SPhos, XPhos)

-

Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq), and the base (2.0 - 3.0 eq). If using a palladium salt like Pd(OAc)₂, also add the appropriate phosphine ligand (e.g., SPhos, 0.04 - 0.1 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) to the reaction flask via syringe.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 110 °C. The optimal temperature will depend on the specific substrates, catalyst, and solvent used.

-

Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-7-(trifluoromethyl)quinoline.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of chloroquinolines, which can be adapted for this compound. Yields are highly dependent on the specific boronic acid and the optimization of reaction parameters.

| Parameter | Condition | Notes |

| Aryl Halide | This compound | 1.0 equivalent |

| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equivalents |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | 2 - 5 mol% |

| Ligand | SPhos, XPhos, or other biaryl phosphines | 4 - 10 mol% (if required) |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 equivalents |

| Solvent | 1,4-Dioxane/Water or Toluene | Degassed, anhydrous |

| Temperature | 80 - 110 °C | Optimization may be necessary |

| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS |

| Expected Yield | 60 - 85% | Highly substrate-dependent.[5] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the Suzuki-Miyaura coupling of this compound.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Catalytic Cycle Diagram

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and drug development for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of arylamines from aryl halides and primary or secondary amines, a reaction that is often challenging to achieve through traditional methods. The 4-amino-7-(trifluoromethyl)quinoline scaffold is a key pharmacophore found in a variety of biologically active molecules. The Buchwald-Hartwig amination of 4-chloro-7-(trifluoromethyl)quinoline provides a versatile and efficient route to access a diverse range of substituted aminoquinolines for drug discovery and development programs.

The electron-withdrawing nature of the trifluoromethyl group at the C7 position and the quinoline nitrogen atom activates the C4 position for palladium-catalyzed C-N bond formation. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired 4-aminoquinoline product.

Reaction Parameters and Quantitative Data

The successful Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes typical conditions and expected yields based on analogous reactions with similar substrates, such as 3,4-dichloro-7-(trifluoromethyl)quinoline and other chloroquinolines.

| Amine Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary/Secondary Aromatic Amines | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-5) | XPhos (2-5) or RuPhos (2-5) | NaOtBu (1.5-2.0) or Cs₂CO₃ (1.5-2.0) | Toluene or Dioxane | 90-120 | 12-24 | 40-80[1] |

| Primary/Secondary Aliphatic Amines | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (2-5) | Xantphos (2-5) or BrettPhos (2-5) | NaOtBu (1.5-2.0) or LHMDS (1.5-2.0) | Toluene or THF | 80-110 | 8-18 | 50-90[2] |

| Bulky Secondary Amines (e.g., Adamantyl) | Pd₂(dba)₃ (2-5) | DavePhos (4-10) | NaOtBu (2.0) | Dioxane | 100-110 | 12-24 | 60-80 |

Note: The data presented are estimates based on transformations of similar substrates and should be optimized for specific cases.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with a primary aromatic amine and a secondary aliphatic amine.

Protocol 1: Buchwald-Hartwig Amination with a Primary Aromatic Amine (e.g., Aniline)

This protocol describes the general procedure for the palladium-catalyzed coupling of this compound with an aniline derivative.

Materials:

-

This compound (1.0 eq)

-

Aniline derivative (1.1 - 1.5 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.05 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 - 0.10 eq)

-

Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

-

Anhydrous Toluene or Dioxane

-

Schlenk tube or other suitable reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

-

Add this compound and the anhydrous solvent to the reaction vessel.

-

Add the aniline derivative to the mixture via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 90-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(arylamino)-7-(trifluoromethyl)quinoline.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol outlines the general procedure for the palladium-catalyzed coupling of this compound with a secondary aliphatic amine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 - 2.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 - 0.10 eq)

-

Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Schlenk tube or other suitable reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂, Xantphos, and NaOtBu.

-

Add a solution of this compound in the chosen anhydrous solvent.

-

Add morpholine to the reaction mixture via syringe.

-

Seal the vessel and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 4-(morpholino)-7-(trifluoromethyl)quinoline.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination involves several key steps, as depicted in the following diagram.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

The Role of 4-Chloro-7-(trifluoromethyl)quinoline in the Synthesis of Novel Anticancer Agents: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-7-(trifluoromethyl)quinoline is a crucial chemical intermediate, serving as a foundational building block in the synthesis of a diverse array of quinoline-based compounds with significant potential in anticancer drug discovery.[1] The presence of a trifluoromethyl group at the 7-position enhances the metabolic stability and lipophilicity of derivative compounds, which can improve their pharmacological properties.[1] Furthermore, the chlorine atom at the 4-position is an excellent leaving group, making the molecule amenable to nucleophilic substitution for the introduction of various pharmacophores.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of anticancer agents, with a focus on their mechanism of action involving key signaling pathways.

Application Notes

Quinoline derivatives synthesized from this compound have demonstrated promising anticancer activities through multiple mechanisms of action, including the induction of apoptosis and the inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR pathway.[2][3] The versatility of the 4-chloro position allows for the synthesis of extensive libraries of 4-aminoquinoline and other derivatives, which have been investigated as potential inhibitors of breast cancer, leukemia, and other malignancies.[1][2]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway and Inducing Apoptosis

A significant number of quinoline-based anticancer agents exert their effects by modulating the PI3K/Akt/mTOR signaling cascade.[2][4] This pathway is a critical regulator of cell proliferation, survival, and growth, and its deregulation is a common feature in many cancers.[2][5] By inhibiting key kinases in this pathway, such as mTOR, these compounds can effectively halt cancer cell progression.[2][4]

Furthermore, many synthesized quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][6] This is often achieved through the intrinsic pathway, involving the activation of caspases and nuclear fragmentation.[7] Some compounds have also been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[8][9]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of various quinoline derivatives, some of which are synthesized from this compound or its close analogs, against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound Class | Target Cancer Cell Line(s) | IC50 Values (µM) | Reference |

| 7-chloro-(4-thioalkylquinoline) derivatives | Various human cancer cell lines | Varies (see original data for specifics) | [6] |

| Quinoline-based mTOR inhibitor (PQQ) | Human promyelocytic leukemia HL-60 | 0.064 (for mTOR inhibition) | [2] |

| Quinoline-chalcone derivatives | MGC-803, HCT-116, MCF-7 | 1.38 - 5.34 | [9][10] |

| Quinoline-based dihydrazone derivatives | BGC-823, BEL-7402, MCF-7, A549 | 7.01 - 34.32 | [11] |

| 7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1) | MDA-MB-231 (triple-negative breast cancer) | 19.91 - 20.60 | [12] |

| 4-amino-3-acetylquinoline | Murine leukemia L1210 | < 4 | [13] |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116, HT29, SW620 (colorectal cancer) | 5.80 - 8.50 | [7] |

Experimental Protocols

General Protocol for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives

This protocol outlines a general method for the nucleophilic substitution of the chlorine atom at the 4-position of this compound with a substituted aniline.[1]

Materials:

-

This compound (1.0 eq)

-